2-But-3-ynylguanidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
2-but-3-ynylguanidine |
InChI |
InChI=1S/C5H9N3/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H4,6,7,8) |
InChI Key |
LLGQWTDBKXKVDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 but 3 Ynylguanidine
Direct Guanidination Approaches to Alkyne-Containing Amines
The most straightforward approach to the synthesis of 2-but-3-ynylguanidine is the direct conversion of the corresponding primary amine, but-3-yn-1-amine (B154008), into a guanidine (B92328). This transformation is typically achieved using a variety of guanidinylating reagents. The choice of reagent is critical to ensure compatibility with the terminal alkyne moiety, which can be sensitive to certain reaction conditions.
Common guanidinylating agents that could be employed for this purpose include pyrazole-1-carboxamidine hydrochloride and S-methylisothiourea derivatives. tcichemicals.com For instance, the reaction of but-3-yn-1-amine with 1-amidinopyrazole hydrochloride would be expected to yield this compound. tcichemicals.com
A hypothetical reaction scheme is presented below:
Reactants: But-3-yn-1-amine, 1-Amidinopyrazole hydrochloride
Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)
Conditions: Room temperature to mild heating
Product: this compound hydrochloride
The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product would be isolated and purified using standard techniques like crystallization or column chromatography.
| Guanidinylating Reagent | Reaction Conditions | Expected Yield (%) | Reference |
|---|---|---|---|
| 1-Amidinopyrazole hydrochloride | DMF, 25°C, 12h | 70-85 | tcichemicals.com |
| S-Methylisothiourea sulfate | H2O/EtOH, reflux, 6h | 60-75 | General knowledge |
| N,N'-Di-Boc-S-methylisothiourea | CH2Cl2, TEA, 25°C, 24h | 85-95 (protected) | General knowledge |
Multicomponent Reaction Strategies Incorporating But-3-yn-1-amine and Guanidine Precursors
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.net A hypothetical MCR for the synthesis of this compound could involve the reaction of but-3-yn-1-amine, a cyanamide (B42294) derivative, and a third component that facilitates the guanidination reaction.
For example, a three-component reaction between but-3-yn-1-amine, cyanamide, and a Lewis acid catalyst could potentially lead to the formation of this compound. The Lewis acid would activate the cyanamide towards nucleophilic attack by the amine.
A plausible MCR is outlined below:
Components: But-3-yn-1-amine, Cyanamide, Lewis Acid (e.g., Sc(OTf)3)
Solvent: Acetonitrile
Conditions: Room temperature
Product: this compound triflate
The use of MCRs could significantly streamline the synthesis, reducing the number of steps and purification procedures required.
| MCR Components | Catalyst | Solvent | Expected Product | Reference |
|---|---|---|---|---|
| But-3-yn-1-amine, Cyanamide | Sc(OTf)3 | Acetonitrile | This compound triflate | organic-chemistry.org |
| But-3-yn-1-amine, Dicyandiamide | None | Reflux in H2O | This compound | General knowledge |
Protecting Group Strategies in the Synthesis of this compound
The terminal alkyne in this compound is a reactive functional group that can undergo various transformations, such as coupling reactions, hydration, or deprotonation followed by reaction with electrophiles. ccspublishing.org.cn To prevent these side reactions during the guanidination step, it may be necessary to employ a protecting group for the alkyne.
Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes. gelest.com The synthesis would then involve the following steps:
Protection of the terminal alkyne of but-3-yn-1-amine with a suitable silylating agent (e.g., TMS-Cl, TIPS-OTf).
Guanidination of the protected amine using one of the methods described in section 2.1.
Deprotection of the silyl (B83357) group to afford the final product. Fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are typically used for the removal of silyl protecting groups. gelest.com
The choice of protecting group will depend on its stability to the guanidination conditions and the ease of its subsequent removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|
| Trimethylsilyl (TMS) | TMS-Cl, Et3N | K2CO3, MeOH | gelest.com |
| Triisopropylsilyl (TIPS) | TIPS-OTf, 2,6-lutidine | TBAF, THF | gelest.com |
| (3-Cyanopropyl)dimethylsilyl (CPDMS) | CPDMS-Cl, Imidazole | TBAF, THF | ccspublishing.org.cn |
Stereochemical Control and Regioselectivity in this compound Synthesis
While this compound itself is an achiral molecule, the principles of stereochemical and regiochemical control are important considerations in the synthesis of more complex, substituted analogs. For instance, if a chiral center were present in the starting amine, it would be crucial to ensure that the guanidination reaction proceeds without racemization.
The guanidination of primary amines generally does not affect existing stereocenters. However, in the context of MCRs or other complex transformations, the potential for the creation of new stereocenters or the isomerization of existing ones must be carefully evaluated.
Regioselectivity becomes a key issue when dealing with substrates containing multiple nucleophilic sites. In the case of but-3-yn-1-amine, the primary amine is significantly more nucleophilic than the alkyne, ensuring that guanidination occurs selectively at the amino group. However, for more complex starting materials with multiple amino groups or other nucleophilic functionalities, selective guanidination would require careful choice of reagents and reaction conditions, and potentially the use of orthogonal protecting group strategies.
Chemical Reactivity and Derivatization of 2 but 3 Ynylguanidine
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group (–C≡CH) is a cornerstone of modern organic synthesis, known for its participation in a variety of reliable and high-yielding coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its efficiency, specificity, and biocompatibility. wikipedia.orgrsc.org This reaction involves the coupling of a terminal alkyne, such as the one in 2-but-3-ynylguanidine, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. rsc.org The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. rsc.orgnih.gov The resulting triazole ring is a stable, aromatic linker that can connect the guanidine (B92328) scaffold to various other molecules, including peptides, fluorophores, or solid supports. The guanidine moiety, being a strong base, may require protonation to prevent interference with the copper catalyst.
Table 1: Representative CuAAC Reaction with this compound This table presents a hypothetical reaction based on established CuAAC protocols.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
|---|
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nrochemistry.commdpi.com Applying this to this compound allows for the direct attachment of aromatic or vinylic substituents to the butynyl chain. The reactivity of the halide partner typically follows the order I > Br > Cl. mdpi.com This method provides access to a wide array of arylalkynyl guanidines, which are valuable precursors for more complex heterocyclic systems. organic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling of this compound This table outlines generalized conditions based on well-established Sonogashira reactions.
| Alkyne Substrate | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base/Solvent |
|---|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (1-3 mol%) | Triethylamine |
Hydration and Hydroamination of the Alkyne
The triple bond of this compound can undergo addition reactions with water (hydration) or amines (hydroamination) to yield carbonyl compounds or imines/enamines, respectively.
Hydration: The acid-catalyzed hydration of terminal alkynes, typically using mercury(II) salts (e.g., HgSO₄) in aqueous sulfuric acid, follows Markovnikov's rule to produce a methyl ketone. libretexts.org This reaction first yields an enol intermediate which rapidly tautomerizes to the more stable keto form. An alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde. libretexts.org
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. It is an atom-economical method for synthesizing nitrogen-containing compounds. libretexts.org The intermolecular hydroamination of terminal alkynes with primary amines, often catalyzed by transition metals like rhodium, zirconium, or lanthanides, can produce imines. researchgate.netnih.govresearchgate.net Secondary amines typically yield enamines. libretexts.org The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst. researchgate.net
Other Alkyne Functionalization Strategies
Beyond the aforementioned reactions, the terminal alkyne of this compound is amenable to other transformations. One notable example is the Glaser-Hay coupling, which is a copper-catalyzed oxidative homocoupling of terminal alkynes. This reaction would lead to a symmetrical dimer, a 1,8-diguanidino-2,6-octadiyne, providing a route to C₂-symmetric ligands or molecules.
Reactions Involving the Guanidine Moiety
The guanidine group is one of the strongest organic bases due to the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scholaris.ca This high basicity and the presence of nucleophilic nitrogen atoms dominate its reactivity.
N-Substitution Reactions of the Guanidine Core
The nitrogen atoms of the guanidine group in this compound are nucleophilic and can undergo substitution reactions. However, the high basicity means the guanidine is typically protonated under neutral or acidic conditions, which deactivates it towards electrophiles. Therefore, reactions often require strongly basic, non-nucleophilic conditions or a suitable protection strategy for the guanidine group.
A key challenge in guanidine chemistry is its resistance to nucleophilic substitution at the central carbon due to resonance stabilization. organic-chemistry.org However, strategies have been developed to activate the guanidine for substitution. One such method involves converting the guanidine into a guanidine cyclic diimide (GCDI), which disrupts the resonance and makes the central carbon electrophilic. Subsequent reaction with nucleophiles like amines or alcohols in the presence of an acid additive can lead to substituted guanidines. organic-chemistry.org This approach could potentially be used to introduce substituents onto the core nitrogen framework of this compound, assuming the alkyne is compatible with the reaction conditions.
Cyclization Reactions Involving the Guanidine Group
The guanidine moiety is a well-established building block for the synthesis of nitrogen-rich heterocyclic systems, most notably pyrimidines and imidazoles. In this compound, this reactivity is retained, allowing for its incorporation into cyclic scaffolds while preserving the synthetically versatile butynyl side chain.
A primary pathway for heterocycle formation is the condensation reaction of the guanidine group with 1,3-bielectrophilic compounds. For instance, reaction with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, under basic or acidic conditions, leads to the formation of 2-aminopyrimidine (B69317) derivatives. The general mechanism involves initial condensation between a primary amine of the guanidine and one carbonyl group, followed by intramolecular cyclization and dehydration. The resulting product is a 2-(N-(but-3-yn-2-yl)amino)pyrimidine, where the chiral butynyl substituent is appended to the exocyclic amino group of the pyrimidine (B1678525) ring. The choice of β-dicarbonyl reagent allows for systematic variation of the substituents at the 4, 5, and 6-positions of the pyrimidine core.
Research findings on analogous N-substituted guanidines demonstrate that these cyclizations are generally high-yielding and robust. For example, the reaction of N-alkylguanidines with acetylacetone (B45752) proceeds efficiently in the presence of a base like potassium carbonate to yield the corresponding 4,6-dimethyl-2-(N-alkylamino)pyrimidine.
| 1,3-Bielectrophile Reactant | Typical Conditions | Resulting Heterocyclic Core | Product Structure (Schematic) |
|---|---|---|---|
| Acetylacetone (2,4-Pentanedione) | K₂CO₃, Ethanol, Reflux | 4,6-Dimethyl-2-aminopyrimidine | ![]() |
| Ethyl Acetoacetate | NaOEt, Ethanol, Reflux | 4-Hydroxy-6-methyl-2-aminopyrimidine | ![]() |
| Malondialdehyde (or equivalent) | H⁺ catalyst, Dioxane | 2-Aminopyrimidine (unsubstituted) | ![]() |
Modifications of the Guanidine Nitrogen Atoms
The nitrogen atoms of the guanidine group in this compound are nucleophilic and can be readily functionalized through reactions such as acylation, sulfonylation, and alkylation. These modifications are critical for modulating the basicity of the guanidine, for installing protecting groups, or for attaching other functional moieties.
Due to the presence of three distinct nitrogen atoms (one secondary, two primary in the dominant tautomer), regioselectivity can be a key consideration. Generally, reactions with electrophiles occur preferentially at the more accessible and unhindered terminal -NH₂ groups.
Acylation: Treatment with acylating agents like acid chlorides or anhydrides (e.g., Acetyl Chloride, Benzoyl Chloride) in the presence of a non-nucleophilic base leads to the formation of N-acylguanidines.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-Toluenesulfonyl Chloride (TsCl), yields N-sulfonylguanidines. This modification significantly reduces the basicity of the guanidine group and is often used as a protecting strategy.
Boc Protection: The introduction of a tert-Butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is a standard method for protecting the guanidine function, particularly in solid-phase synthesis. Depending on the reaction conditions, mono-, di-, or even tri-Boc-substituted products can be obtained.
| Reagent | Reaction Type | Typical Conditions | Primary Product Description |
|---|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protection | Triethylamine, Dichloromethane, 0 °C to RT | N',N''-Di-Boc-N-(but-3-yn-2-yl)guanidine |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | Pyridine, 0 °C to RT | N-Tosyl-N'-(but-3-yn-2-yl)guanidine |
| Benzoyl Chloride | Acylation | NaOH (aq), Dichloromethane (Schotten-Baumann) | N-Benzoyl-N'-(but-3-yn-2-yl)guanidine |
Tandem and Cascade Reactions Utilizing this compound
The strategic placement of the alkyne and guanidine functionalities allows for the design of powerful tandem or cascade reactions, where an initial transformation at one site triggers a subsequent intramolecular reaction at the other.
A prominent example is a Sonogashira coupling followed by an intramolecular cyclization. In this sequence, the terminal alkyne of this compound is first coupled with an ortho-functionalized aryl halide (e.g., 2-iodobenzaldehyde) using a standard Palladium/Copper catalyst system. The resulting intermediate, which now contains an arylacetylene linked to the guanidine-bearing substituent, can undergo a subsequent intramolecular cyclization. The guanidine nitrogen can attack the aldehyde carbonyl, leading to a condensation-cyclization cascade that can form complex fused heterocyclic systems like substituted quinazolines. This one-pot process enables the rapid construction of molecular complexity from simple starting materials.
Another powerful cascade involves an initial metal-catalyzed activation of the alkyne followed by intramolecular trapping by the guanidine nucleophile. For instance, gold(I) or silver(I) catalysts are known to activate alkynes towards nucleophilic attack. In the case of this compound, such catalysis could promote an intramolecular hydroamination/cyclization, where a guanidine nitrogen attacks the activated alkyne. Depending on the regioselectivity of the attack (e.g., 5-endo-dig vs. 6-exo-dig), this can lead to the formation of five- or six-membered nitrogen heterocycles, such as substituted 2-amino-dihydropyrimidines or 2-amino-dihydroimidazoles.
Applications of 2 but 3 Ynylguanidine As a Synthetic Building Block
Incorporation into Macrocyclic Architectures
The terminal alkyne of 2-But-3-ynylguanidine is an ideal handle for modern coupling reactions, which are instrumental in the formation of macrocycles. The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to forming large rings. A synthetic strategy could involve preparing a linear precursor with this compound at one terminus and an azide (B81097) at the other. Intramolecular CuAAC would then yield a macrocycle containing a triazole ring and a pendant guanidinium (B1211019) group.
Furthermore, the guanidine (B92328) function itself can be a key part of the macrocyclic backbone. For instance, the palladium-catalyzed cyclization of propargyl guanidines has been utilized to construct bicyclic guanidino cores, demonstrating the potential for complex macrocyclic and polycyclic synthesis. figshare.com While not a macrocyclization in the traditional sense, such cascade reactions showcase the potential to build large, constrained ring systems from acyclic propargyl guanidine precursors. figshare.com
Use in Oligomeric and Polymeric Material Synthesis
The dual reactivity of this compound makes it a prime candidate for a monomer in step-growth polymerization. The alkyne can participate in polymerization reactions such as Glaser or Eglinton couplings to form polyynes, or in CuAAC polyadditions with diazides to create polymers featuring repeating triazole units.
The guanidine group can also drive polymerization. For example, it could react with diepoxides or diisocyanates, incorporating the guanidine core into the polymer backbone. This would create materials with unique properties, as the guanidinium moiety can impart basicity, hydrogen-bonding capabilities, and the potential for anion binding.
Precursor in Heterocyclic Compound Formation
The guanidine functional group is a classic precursor for a multitude of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com By reacting this compound with appropriate bifunctional reagents, a variety of heterocyclic systems retaining the butynyl side chain can be synthesized.
For example, condensation with β-dicarbonyl compounds or β-ketoesters is a well-established route to substituted pyrimidines. tandfonline.com The reaction of this compound with a compound like acetylacetone (B45752) would yield a 2-aminopyrimidine (B69317) bearing the butynyl substituent, which remains available for subsequent transformations like click reactions. tandfonline.com
Furthermore, intramolecular cyclization of propargylguanidines, which are structurally similar to this compound, is a powerful method for forming five- and six-membered rings. thieme-connect.com Depending on the catalyst and reaction conditions, these cyclizations can proceed via different pathways to yield substituted 2-aminoimidazoles or tetrahydropyrimidines. thieme-connect.com For instance, rhodium(II) catalysts favor 6-endo-dig cyclization to form six-membered rings, while silver(I) catalysts can promote 5-exo-dig cyclization for five-membered rings. thieme-connect.com Halocyclization, using reagents like N-bromosuccinimide, is another strategy that has been applied to alkynyl guanidines to generate cyclic guanidines, which are core structures of natural products like saxitoxin. thieme-connect.comresearchgate.netresearchgate.netscribd.comacs.org
| Reactant Partner | Reaction Type | Resulting Heterocycle Core | Reference Reaction Type |
|---|---|---|---|
| β-Diketone (e.g., Acetylacetone) | Condensation | 2-Aminopyrimidine | tandfonline.com |
| (Internal) | Rhodium(II)-catalyzed Cyclization | Tetrahydropyrimidine | thieme-connect.com |
| (Internal) | Silver(I)-catalyzed Cyclization | 2-Aminoimidazole | thieme-connect.com |
| (Internal) with Halogen Source (e.g., NBS) | Halocyclization | Halogenated Cyclic Guanidine | thieme-connect.comacs.org |
Role in Scaffold Diversity-Oriented Synthesis
Diversity-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules to explore chemical space for biological screening. cam.ac.uknih.govunifi.it this compound is an excellent building block for DOS strategies due to its two orthogonal reactive sites.
A DOS approach could start with the this compound core. The guanidine moiety could be used in a "branching" reaction pathway, reacting with a variety of dicarbonyl compounds to produce a library of distinct pyrimidine (B1678525) scaffolds. cam.ac.uk In parallel, the alkyne group on each of these new scaffolds could undergo a different set of reactions—such as click chemistry, Sonogashira coupling, or hydration—to introduce another layer of diversity. This strategy allows for the creation of a large number of unique molecules from a single, versatile starting material. nih.govsemanticscholar.org The ability to build complexity and scaffold diversity is a hallmark of powerful DOS building blocks. thieme-connect.com
Integration into Peptidomimetic Frameworks
Peptidomimetics are molecules designed to mimic the structure and function of peptides, often with improved stability or bioavailability. The guanidine group of this compound is a well-established isostere for the side chain of the amino acid arginine. thieme-connect.com Its incorporation into a peptide sequence can thus mimic arginine's role in protein-protein interactions or substrate binding, which often involves hydrogen bonding and salt-bridge formation.
The butynyl side chain offers additional functionality. It can act as a rigid spacer or be used to cyclize a peptide through ring-closing metathesis (after appropriate modification) or a click reaction with an azide-containing amino acid elsewhere in the sequence. This can create constrained or cyclic peptidomimetics with defined conformations. Such modifications are valuable in drug discovery for improving target affinity and selectivity. ehu.esnih.gov
Explorations in Biological Activity and Target Engagement Excluding Clinical Data
Investigation as a Lead Compound or Scaffold in Drug Discovery
In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The 2-But-3-ynylguanidine structure embodies key features that make it an attractive starting point, or scaffold, for building libraries of new chemical entities.
The guanidine (B92328) moiety is a strong base that is protonated under most physiological conditions, forming a guanidinium (B1211019) cation. This cation is a bioisostere of the protonated amine in the amino acid arginine and is adept at forming strong, bidentate hydrogen bonds with negatively charged groups like carboxylates and phosphates found in biological macromolecules. This interaction capability is a cornerstone of its biological activity and is found in a vast array of natural products, including the intricate tricyclic guanidine alkaloids isolated from marine sponges, which exhibit a wide range of bioactivities. mdpi.com
Furthermore, the terminal alkyne group is a highly valuable functional group in modern medicinal chemistry. It serves as a key component in click chemistry reactions, allowing for the efficient and specific covalent linking of the this compound scaffold to other molecular fragments. This enables the rapid generation of diverse libraries of more complex molecules, such as 1,2,3-triazoles, which can then be screened for activity against various biological targets. nih.gov This modular approach, combining a biologically relevant anchor (guanidine) with a versatile linker (alkyne), positions this compound as a promising scaffold for discovering novel therapeutics.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically modify different parts of the molecule—the guanidine head, the butyl linker, and the alkyne tail—to understand their contribution to target engagement and biological effect.
While specific SAR data for this compound is not extensively documented, principles can be drawn from studies on related guanidine-containing molecules. Research on various guanidine derivatives has shown that:
Substitution on the Guanidine Group: The pattern of substitution on the guanidine nitrogens is critical. For instance, in studies on guanidine alkyl derivatives affecting norepinephrine (B1679862) release, N,N-dimethylguanidine enhanced activity, whereas N,N'-dimethylguanidine was inactive, indicating that the placement of substituents dramatically impacts the biological outcome. nih.gov
The Nature of the Linker: The length, rigidity, and composition of the chain connecting the guanidine group to other parts of the molecule influence how the compound fits into a binding site. Replacing flexible chains with more rigid structures can sometimes lead to a significant change in receptor affinity or selectivity. nih.gov
Modifications via the Alkyne Group: The alkyne serves as a point of diversification. Using click chemistry, a wide variety of substituents can be appended, creating triazole derivatives. The properties of these appended groups (e.g., size, hydrophobicity, hydrogen bonding potential) would be expected to profoundly influence the activity of the resulting conjugates.
The following table illustrates a hypothetical SAR study on this compound derivatives, based on general principles observed in related compound classes.
| Modification on this compound Scaffold | Rationale | Predicted Impact on Activity (Hypothetical) |
| N-methylation of the guanidine group | Alters hydrogen bonding capacity and basicity. | Could increase or decrease affinity depending on the target's binding site requirements. |
| Lengthening the butyl chain to a pentyl or hexyl chain | Changes the distance between the guanidine and alkyne groups. | May optimize positioning within a target binding site, potentially increasing potency. |
| Introducing conformational restriction (e.g., cyclization) | Reduces the number of rotational bonds, locking the molecule in a specific conformation. | Could increase affinity if the preferred conformation matches the binding site, but decrease it otherwise. |
| Click-conjugation of a phenyl group via the alkyne | Adds a bulky, hydrophobic moiety. | Likely to increase affinity for targets with hydrophobic pockets. |
| Click-conjugation of a carboxylate-containing group | Adds a negatively charged, hydrogen-bond accepting group. | May enhance binding to targets with complementary positively charged residues. |
This table is for illustrative purposes and is based on general medicinal chemistry principles, not on specific experimental data for this compound.
In vitro Enzymatic Inhibition Studies (e.g., Beta-Lactamase Inhibition)
The guanidinium group is a common feature in enzyme inhibitors due to its ability to mimic arginine and interact with negatively charged residues like aspartate and glutamate (B1630785) in enzyme active sites. nih.gov Derivatives of this compound could be investigated as inhibitors for a variety of enzymes.
A relevant example is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The active sites of these enzymes often contain key residues that recognize the carboxylate group of their antibiotic substrates. A guanidinium-containing molecule could potentially bind in this active site, forming a salt bridge with an acidic residue and disrupting the enzyme's function. While many clinically used β-lactamase inhibitors are themselves β-lactam analogs, there is ongoing research into non-β-lactam scaffolds.
In a typical in vitro enzymatic inhibition study, the activity of a target enzyme is measured in the presence of varying concentrations of the inhibitor. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.
The table below summarizes the inhibitory activities of various guanidine-containing compounds against different enzyme classes, illustrating the broad potential of this functional group in enzyme inhibition.
| Compound Class | Enzyme Target | Example Activity |
| Benzoylguanidines | SARS-CoV-2 Main Protease (Mpro) | BZG2 showed an IC50 of 77.09 μM. nih.gov |
| Quinazoline-containing guanidines | p56 Lck Tyrosine Kinase | Inhibition of T-cell activation and cytokine production. sci-hub.se |
| Peptidic guanidines | Thrombin / Factor Xa | Development of weakly basic inhibitors as anticoagulants. sci-hub.se |
| Dipeptide-based guanidines | Human β-tryptase | Potential anti-inflammatory and anti-allergic applications. sci-hub.se |
Cellular Permeability and Uptake Mechanisms of this compound Analogs
A significant area of research for guanidinium-containing molecules is their remarkable ability to cross cellular membranes. Analogs and conjugates of this compound, particularly those with multiple guanidinium groups, are expected to leverage this property.
Extensive research has shown that guanidinium-rich molecules, like cell-penetrating peptides (CPPs), can enter living cells through a non-endocytic, energy-independent mechanism. nih.govresearchgate.net This process is thought to be universal across many cell types and relies on the unique properties of the guanidinium group and components of the cell membrane. acs.org
The proposed mechanism involves the following key steps:
Interaction with the Membrane: The positively charged guanidinium groups interact with negatively charged, deprotonated fatty acids present on the outer leaflet of the cell membrane. acs.org
Channel Formation: This strong interaction facilitates the formation of a transient, hydrophobic channel or pore across the lipid bilayer. nih.gov
Translocation: The guanidinium-rich molecule is then transported through this channel into the cell's interior. acs.org
Release and Resealing: Inside the cell, the local pH is lower (more acidic). This causes the fatty acids to become protonated and neutral, leading to the release of the guanidinium compound into the cytosol and the subsequent resealing of the transient channel. researchgate.netacs.org
This mechanism allows guanidinium-rich molecules to act as efficient transporters for a wide range of cargo molecules, including drugs and biomarkers, that would otherwise be unable to cross the cell membrane. researchgate.net Therefore, analogs of this compound could be developed as cell-penetrating agents for targeted intracellular drug delivery.
Receptor Binding Profiling of Guanidine-Alkyne Conjugates
The ability of the guanidine moiety to engage in specific hydrogen-bonding and electrostatic interactions makes it a privileged functional group for targeting various receptors. Computational and experimental studies have explored how guanidine-containing ligands bind to receptors such as the α2-adrenoceptors and Neuropeptide FF (NPFF) receptors. acs.orgresearchgate.net The binding pockets of these receptors often contain acidic residues (aspartate, glutamate) that form a negatively charged region, ideal for anchoring the positively charged guanidinium group. acs.org
The alkyne functionality of this compound provides a powerful tool for receptor binding studies. Through click chemistry, the core scaffold can be conjugated to a diverse array of chemical tags, creating a library of "guanidine-alkyne conjugates." This library can then be screened against a panel of receptors to profile their binding affinities and selectivities. This approach allows researchers to probe the chemical space within and around the receptor's binding pocket. researchgate.net
For example, a study on rigid guanidine analogues targeting NPFF receptors demonstrated that while the guanidine group was optimal for strong binding, other groups could be tolerated, and modifications could tune the affinity for different receptor subtypes (NPFF1-R vs. NPFF2-R). sciety.org
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) / Observation |
| Conformationally restricted guanidines | α2-Adrenoceptor (human brain) | Compounds showed high affinity and antagonistic activity. researchgate.net |
| Guanidine-to-piperidine analogs | Neuropeptide FF (NPFF) Receptors | Replacement of guanidine with piperidine (B6355638) maintained robust binding affinity (Ki < 300 nM). sciety.org |
| N,N′-di-o-tolyl-guanidine (o-DTG) | Sigma (σ) Receptors | Binds to both σ-1 and σ-2 receptors at nanomolar concentrations. nih.gov |
| Guanidine-containing non-peptides | Neuropeptide FF (NPFF) Receptors | Binding pocket involves negatively charged residues in helices V and VI. acs.org |
In vivo Efficacy Studies in Animal Models (excluding human clinical data)
Following promising in vitro results, candidate compounds derived from the this compound scaffold would be advanced to in vivo efficacy studies in animal models. These studies are crucial for understanding how a compound behaves in a complex living system and for gathering preclinical evidence of its potential therapeutic effect.
The choice of animal model depends on the disease being targeted. For example, if a derivative showed potent anti-fungal activity in vitro, it might be tested in a mouse model of invasive candidiasis. mdpi.com In such a study, key endpoints would include the reduction of fungal burden in target organs (like the kidney and spleen) and improved survival rates in treated animals compared to a control group. mdpi.com
Similarly, if a derivative was designed as a neuroprotective agent, its efficacy could be evaluated in a rat model of ischemic stroke. The sigma receptor ligand 1,3-di-(2-tolyl)guanidine, for instance, has been studied in animal models of schizophrenia to assess its effects on motor activity and behavior. nih.gov Efficacy in these models would be measured by outcomes such as reduced infarct volume in the brain or normalization of specific behaviors.
These preclinical animal studies are essential for establishing proof-of-concept for a new therapeutic agent and for providing the data necessary to justify moving forward into human clinical trials.
Advanced Research Methodologies and Techniques
Mechanistic Studies of Reactions Involving 2-But-3-ynylguanidine
A thorough understanding of a compound's reactivity is built upon detailed mechanistic studies. Such studies elucidate the step-by-step pathway of a chemical reaction, identifying transient species and energetic landscapes. For this compound, this would involve a multi-faceted approach.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
This table is illustrative and does not represent actual experimental data.
Thermodynamic analysis complements kinetics by defining the energy changes that occur during a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.govfrontiersin.org These parameters would indicate whether a reaction involving this compound is energetically favorable. Currently, no such kinetic or thermodynamic data has been published for this specific compound.
Modern spectroscopic techniques allow for the direct observation of highly reactive, short-lived reaction intermediates. nih.govresearchgate.net In situ Fourier Transform Infrared (FTIR) spectroscopy, for instance, can monitor the real-time changes in vibrational frequencies of functional groups as a reaction progresses, providing insight into the formation and consumption of intermediates. mdpi.commt.comyoutube.com Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Chemical Exchange Saturation Transfer (CEST), can detect transient species that are present in very low concentrations. nih.govlibretexts.orgnih.gov The application of these powerful techniques to reactions of this compound has not been reported.
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. scripps.edunih.govdoi.orgsigmaaldrich.com By replacing an atom in the this compound molecule (e.g., ¹²C with ¹³C or ¹H with ²H) and tracking its position in the products, chemists can map the precise bond-breaking and bond-forming events. This method is invaluable for distinguishing between proposed mechanistic pathways. There are no published isotopic labeling studies involving this compound.
Analytical Method Development for Complex Reaction Mixtures Containing this compound
Developing robust analytical methods is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. uni-saarland.debioanalysis-zone.comresearchgate.netmeasurlabs.comnih.gov This precision allows for the confident determination of the elemental composition of unknown compounds in a complex mixture, such as reaction byproducts or metabolites of this compound. bioanalysis-zone.comrsc.org While HRMS is a standard tool in modern chemical research, specific methods for analyzing this compound and its derivatives have not been described in the literature.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components of a mixture. shimadzu.comchiralpedia.comresearchgate.netnih.gov For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), specialized chiral HPLC methods are required to separate and quantify each enantiomer. chiralpedia.comsigmaaldrich.com This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.comsigmaaldrich.com The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve optimal separation.
Table 2: Illustrative Chiral HPLC Screening Conditions
| Chiral Stationary Phase | Mobile Phase | Result |
| CHIRALPAK® IA | Hexane/Ethanol (90:10) | No Separation |
| CHIRALPAK® IB | Hexane/Isopropanol (80:20) | Partial Separation |
| Lux® i-Amylose-3 | Methanol/Acetonitrile (50:50) | Baseline Separation |
This table is illustrative, demonstrating a typical method development workflow, and does not represent actual data for this compound.
No studies detailing the chiral separation or determination of enantiomeric purity for this compound are currently available.
Crystallographic Analysis of this compound and Its Derivatives
The determination of the three-dimensional atomic and molecular structure of a compound through X-ray crystallography is a cornerstone of chemical analysis. nih.govlibretexts.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical properties and chemical reactivity.
Currently, there are no publicly available crystallographic data for this compound or its derivatives in crystallographic databases. ugr.esugr.es Obtaining such data would first require the synthesis of a high-quality single crystal of the compound or a suitable salt derivative. The process involves diffracting a beam of X-rays off the crystal and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. nih.gov
For a molecule like this compound, crystallographic analysis would be invaluable. It would confirm the planar geometry of the guanidinium (B1211019) head and the linear arrangement of the C≡C triple bond. Furthermore, analysis of the crystal packing would reveal how the molecules interact with each other through hydrogen bonds, a key feature of guanidinium salts that dictates many of their properties. researchgate.net Studies on other guanidinium salts have shown complex hydrogen-bonding networks that influence their stability and application. beilstein-journals.org For instance, research on chiral guanidinium salts has utilized X-ray crystallography to understand the structural basis for their catalytic activity in reactions involving alkynes. nih.gov
Table 1: Hypothetical Crystallographic Data for a 2-But-3-ynylguanidinium Salt
| Parameter | Value |
| Chemical Formula | Data not available for this compound |
| Crystal System | Data not available for this compound |
| Space Group | Data not available for this compound |
| Unit Cell Dimensions (a, b, c) | Data not available for this compound |
| Unit Cell Angles (α, β, γ) | Data not available for this compound |
| Volume | Data not available for this compound |
| Z (Molecules per unit cell) | Data not available for this compound |
| Key Hydrogen Bond Distances | Data not available for this compound |
This table is illustrative of the data that would be obtained from a crystallographic study and is not based on experimental results for the specified compound.
Microfluidic and Flow Chemistry Approaches to Synthesis and Reaction Screening
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. noelresearchgroup.comrsc.org These benefits include enhanced heat and mass transfer, improved safety for handling reactive intermediates, precise control over reaction parameters, and potential for automation and scalability. uni-hannover.deacsgcipr.org
There is no specific literature describing the synthesis of this compound using microfluidic or flow chemistry techniques. However, the synthesis of other guanidine (B92328) derivatives has been successfully demonstrated using these methods. nih.govfinechem-mirea.ru For example, the microfluidic synthesis of branched alkylene guanidines has been shown to produce high-purity products in significantly less time and at lower temperatures compared to batch methods. nih.gov This approach allows for superior control over polymerization and condensation reactions, which can be challenging in bulk. finechem-mirea.rufinechem-mirea.ru
Applying a flow chemistry approach to the synthesis of this compound could involve the reaction of but-3-yn-1-amine (B154008) with a guanylating agent within a heated microreactor. The precise control of residence time and temperature would likely lead to higher yields and purity compared to batch synthesis. Furthermore, flow chemistry platforms are exceptionally well-suited for reaction screening and optimization. By systematically varying parameters such as reagent concentration, temperature, and flow rate, optimal conditions for the synthesis can be rapidly identified. uni-hannover.de This is particularly advantageous for multistep syntheses or when exploring the reactivity of the alkyne group in this compound in subsequent reactions, such as cycloadditions or coupling reactions. nih.gov
Table 2: Potential Parameters for Flow Chemistry Synthesis of this compound
| Parameter | Potential Range / Type |
| Reactor Type | Packed-bed, Capillary, or Chip-based Microreactor |
| Temperature | 25 - 150 °C (Hypothetical) |
| Residence Time | 1 - 30 minutes (Hypothetical) |
| Reagent Streams | Stream A: But-3-yn-1-amine; Stream B: Guanylating Agent |
| Flow Rate | 0.1 - 10 mL/min (Hypothetical) |
| Pressure | 1 - 10 bar (Hypothetical) |
| Achieved Yield / Purity | Data not available for this compound |
This table outlines typical parameters for a flow chemistry process and does not represent actual experimental data for the synthesis of this compound.
Theoretical and Computational Investigations of 2 but 3 Ynylguanidine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
The electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are crucial for predicting the molecule's reactivity. chimicatechnoacta.ru A smaller HOMO-LUMO gap generally suggests higher reactivity. chimicatechnoacta.ru The calculated electrostatic potential map would highlight the electron-rich guanidine (B92328) group, a likely site for protonation, and the electron-deficient regions, which are susceptible to nucleophilic attack.
Table 1: Calculated Molecular and Electronic Properties of 2-But-3-ynylguanidine
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Total Energy | -398.765 Hartree | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.54 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.21 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 6.33 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.45 Debye | DFT/B3LYP/6-311++G(d,p) |
| NBO Charge on Guanidine N | -0.85 to -0.95 e | NBO/B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound is not publicly available.
Reaction Pathway Analysis and Transition State Modeling
Understanding the potential chemical transformations of this compound requires the analysis of reaction pathways and the modeling of transition states. rsc.org A significant reaction for this compound would be an intramolecular cyclization, where the nucleophilic guanidine group attacks the electrophilic alkyne. Quantum chemical calculations can map out the potential energy surface for such a reaction, identifying the transition state structure and its associated activation energy. acs.org
By modeling this pathway, researchers can predict the feasibility of the reaction under various conditions. The transition state, a high-energy, transient species, is located and its geometry and vibrational frequencies are calculated to confirm it as a true first-order saddle point on the potential energy surface. The calculated activation barrier provides a quantitative measure of the reaction's kinetic viability. acs.org
| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming the transition state. |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of reaction pathway analysis.
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. nih.govwikipedia.org For this compound, MD simulations could be used to explore its conformational flexibility and its interactions with solvent molecules or potential binding partners. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape. wikipedia.org
In an aqueous environment, MD simulations would show the formation of hydrogen bonds between the guanidine group and water molecules, influencing the compound's solubility and effective conformation. If a potential biological target is known, MD simulations can model the binding process, showing how the ligand-protein complex behaves and assessing its stability over time. nih.gov
Table 3: Illustrative Molecular Dynamics Simulation Parameters and Observations
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Simulation Time | 100 nanoseconds | To observe significant conformational changes and interactions. |
| Solvent Model | TIP3P Water | To simulate an aqueous physiological environment. |
| Force Field | AMBER | To define the potential energy and forces between atoms. |
| Temperature | 300 K | To simulate physiological conditions. |
| Key Observation | Stable hydrogen bonding | The guanidine group forms stable hydrogen bonds with surrounding water molecules. |
| RMSD of Backbone | 1.5 Å | Indicates the stability of the compound's core structure during the simulation. |
Note: This table presents typical parameters and potential findings for an MD simulation of this compound.
In Silico Screening for Potential Biological Targets and Ligand Design
In silico screening techniques are used to computationally evaluate the interaction of a small molecule with a large library of biological macromolecules, such as proteins, to identify potential biological targets. nih.govnih.gov For this compound, structure-based virtual screening could be performed by docking the molecule into the binding sites of various enzymes or receptors. nih.gov The guanidine moiety is a known pharmacophore in several classes of drugs, suggesting potential interactions with targets like adrenoceptors or kinases. nih.govresearchgate.net
The docking process predicts the preferred binding orientation of the molecule and estimates the binding affinity, often expressed as a docking score or binding energy. nih.gov Hits from this initial screening, showing favorable binding scores, would then be prioritized for further investigation. researchgate.net This computational approach significantly narrows down the field of potential targets for subsequent experimental validation. nih.gov
Table 4: Hypothetical In Silico Screening Results for this compound
| Potential Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| α2-Adrenoceptor | -8.2 | Asp113, Phe390 |
| Muscarinic M2 Receptor | -7.5 | Asp103, Tyr403 |
| c-RAF Kinase | -6.9 | Cys347, Ser259 |
| L,D-Transpeptidase 2 | -7.1 | Ser331, Tyr318 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential outcomes of an in silico screening study.
Future Research Trajectories and Broader Impact
Development of Novel Catalytic Systems for 2-But-3-ynylguanidine Transformations
The dual functionality of this compound offers intriguing possibilities for the development of novel catalytic systems. Research in this area could focus on leveraging one functional group to catalyze reactions at the other, or using the entire molecule as a bifunctional ligand in organometallic catalysis.
The guanidine (B92328) group, known for its strong basicity, could act as an internal base or a proton sponge to facilitate reactions at the alkyne terminus. ineosopen.orgineosopen.org Conversely, the alkyne can be activated by various transition metals, a cornerstone of modern organic synthesis. core.ac.ukmdpi.com
Future catalytic systems could be designed for specific transformations:
Self-Promoted Additions: The basic guanidine moiety could deprotonate the terminal alkyne, creating an acetylide intermediate in situ that can engage in nucleophilic additions without the need for external strong bases. libretexts.orgwiley-vch.de
Bifunctional Ligands: The molecule could serve as a ligand for transition metals, where the guanidine group coordinates to the metal center, influencing the catalytic activity and selectivity of reactions involving the alkyne, such as cyclizations or coupling reactions. researchgate.net
Cooperative Catalysis: Multi-catalyst systems could be developed where one catalyst activates the alkyne (e.g., a palladium catalyst for a Sonogashira coupling) while a second catalytic species interacts with the guanidine group to modulate the reaction environment. core.ac.uk
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Catalyst System | Potential Product |
|---|---|---|
| Hydrogenation | Lindlar's Catalyst | 2-But-3-enylguanidine (cis-alkene) libretexts.org |
| Pt/C, H₂ | 2-Butylguanidine (alkane) libretexts.org | |
| Hydration | HgSO₄, H₂SO₄, H₂O | (Guanidino-2-yl)acetone msu.edu |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-Guanidinobutanal msu.edu |
| "Click" Chemistry | Azide (B81097), Cu(I) catalyst | Triazole-substituted guanidine enamine.net |
| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Aryl-substituted butynylguanidine wiley-vch.de |
Integration into Supramolecular Chemistry and Materials Science
The guanidinium (B1211019) cation, the protonated form of guanidine, is a powerful motif in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. acs.orgresearchgate.net It readily pairs with anions like carboxylates and phosphates, a fundamental interaction in biological systems. rsc.org This property, combined with the rigid, linear alkyne linker, makes this compound an excellent candidate for constructing ordered supramolecular assemblies.
Potential research directions include:
Self-Assembled Monolayers (SAMs): The alkyne group can be used to anchor the molecule to surfaces (e.g., silicon or gold), while the guanidinium group can be used to create a functionalized surface capable of anion recognition.
Hydrogen-Bonded Networks: In the solid state, this compound is expected to form extensive hydrogen-bonded networks, potentially leading to materials with interesting properties, such as layered structures or porous frameworks. acs.orgnih.gov
Liquid Crystals: The rigid alkyne rod coupled with the ionic guanidinium headgroup could lead to the formation of liquid crystalline phases.
Polymer Functionalization: The alkyne can be polymerized or grafted onto existing polymer backbones via "click" chemistry, introducing the highly functional guanidinium group to create materials for applications like ion exchange resins or antimicrobial surfaces. enamine.net
Green Chemistry Approaches to this compound Synthesis and Reactions
Modern synthetic chemistry emphasizes the development of environmentally benign processes. tandfonline.com Research into the synthesis and reactions of this compound should align with the principles of green chemistry.
Key areas for green chemistry research include:
Catalytic Synthesis: Developing catalytic routes to guanidines, such as from thioureas or cyanamides, can reduce waste compared to classical stoichiometric methods. researchgate.netrsc.org Recent advances in the photocatalytic synthesis of guanidines using visible light offer a promising green alternative. acs.org
Aqueous Reaction Media: The high polarity and potential water solubility of this compound and its salts could allow for reactions to be performed in water, avoiding volatile organic solvents. tandfonline.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Reactions like alkyne additions are inherently atom-economical. byjus.com
Renewable Feedstocks: While challenging, future research could explore pathways to synthesize the butynyl fragment from renewable resources.
Table 2: Green Chemistry Metrics for Potential Synthesis Routes
| Synthesis Step | Green Aspect | Metric |
|---|---|---|
| Guanylation of amine | Use of organocatalyst in water | High E-Factor, High PMI tandfonline.com |
| Photocatalytic guanylation | Visible light, ambient temperature | Reduced energy consumption acs.org |
| Alkyne addition reaction | 100% atom economy | Maximized atom economy byjus.com |
| One-pot synthesis | Reduced solvent use and waste | Improved Process Mass Intensity (PMI) rsc.org |
Exploration of Underexplored Bioactivity Profiles
The guanidine group is a common feature in many natural products and pharmaceuticals, known for a wide range of biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties. akjournals.comcsic.esnih.govmdpi.com The incorporation of an alkyne group provides a handle for further modification via click chemistry, allowing for the rapid generation of a library of derivatives for biological screening.
Future research should investigate:
Antimicrobial Activity: Many guanidinium compounds exhibit potent activity against bacteria and fungi. The lipophilic butynyl chain combined with the cationic guanidinium headgroup could facilitate interaction with and disruption of microbial cell membranes.
Enzyme Inhibition: The guanidinium group can mimic the protonated arginine side chain, enabling it to bind to the active sites of enzymes that process arginine-containing substrates, such as kinases or proteases. researchgate.net
Cellular Uptake: Guanidinium-rich molecules are known to facilitate cellular translocation, a property that could be harnessed for drug delivery applications. researchgate.net
Combinatorial Libraries: Using the alkyne as a reactive handle, a diverse library of this compound derivatives can be synthesized via click chemistry to explore a wide range of biological targets.
Design of Next-Generation Functional Molecules Based on the this compound Scaffold
The this compound structure serves as a versatile molecular scaffold for the construction of more complex functional molecules. mdpi.com The orthogonal reactivity of the alkyne and guanidine groups allows for stepwise or selective functionalization.
Design strategies for next-generation molecules include:
Molecular Probes: A fluorescent dye could be attached via the alkyne group, while the guanidine moiety is used to target specific anionic sites in biological systems, creating a probe for bio-imaging.
Bifunctional Chelators: The guanidine and a second chelating group introduced via the alkyne could be used to bind metal ions for applications in catalysis or medical imaging.
PROTACs and Molecular Glues: The alkyne provides a convenient attachment point for linking the guanidine-containing fragment to other pharmacophores, a common strategy in the design of proteolysis-targeting chimeras (PROTACs) and other advanced therapeutic modalities. enamine.net
Heterocyclic Scaffolds: The alkyne can participate in a variety of cyclization reactions, catalyzed by metals like gold or palladium, to generate novel heterocyclic systems containing a guanidine substituent. core.ac.ukmdpi.com These new scaffolds could form the basis for new classes of medicinal agents or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



